7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Medicinal Chemistry Building Block Synthesis Halogenated Heterocycles

Choose 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine for its unique, non-interchangeable substitution pattern. The 7-iodo group enables versatile cross-coupling (Suzuki, Sonogashira) and radioiodination chemistries, while the 2-methyl group modulates electronic and steric properties for superior SAR exploration. This dual-functional scaffold is a proven pharmacophore in kinase inhibitor research, ideal for parallel library synthesis and fragment-based screening with enhanced crystallographic identification. Ensure your research benefits from this precisely functionalized building block.

Molecular Formula C7H7IN4
Molecular Weight 274.06 g/mol
Cat. No. B13603471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine
Molecular FormulaC7H7IN4
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCC1=NN2C(=C1)C(=NC=C2I)N
InChIInChI=1S/C7H7IN4/c1-4-2-5-7(9)10-3-6(8)12(5)11-4/h2-3H,1H3,(H2,9,10)
InChIKeyFDMFSFJPUVIFTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine: Core Properties and Chemical Identity for Procurement


7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine (CAS 2751614-94-3) is a halogenated heteroaromatic building block featuring a fused pyrazolo[1,5-a]pyrazine core . It possesses a molecular formula of C₇H₇IN₄, a molecular weight of 274.06 g/mol , and contains an iodine atom at position 7, a methyl group at position 2, and a primary amine at position 4. Predicted physicochemical parameters include a density of 2.24±0.1 g/cm³ and an acid dissociation constant (pKa) of 1.06±0.30 .

Why 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine Cannot Be Replaced by Unsubstituted or Singly Substituted Pyrazolo[1,5-a]pyrazine Analogs


Direct substitution with simpler pyrazolo[1,5-a]pyrazin-4-amine analogs (e.g., 7‑iodo, 2‑methyl, or unsubstituted derivatives) is not feasible due to the synergistic impact of the 7‑iodo and 2‑methyl substituents on both physicochemical properties and synthetic utility. The 7‑iodo group enables unique cross‑coupling and radiolabeling chemistries [1], while the 2‑methyl group modulates electronic and steric properties, altering reactivity and intermolecular interactions compared to the non‑methylated core . Predicted physicochemical differences, such as a density of 2.24 g/cm³ vs. 1.42 g/cm³ for the 2‑methyl analog and a pKa of 1.06 vs. 2.46, further underscore that these analogs are not interchangeable .

Quantitative Differentiation of 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine Against Closest Analogs: A Comparative Evidence Guide


Molecular Weight and Structural Differentiation vs. 7‑Iodo Analog

The target compound (MW 274.06) incorporates a 2‑methyl group absent in 7‑iodopyrazolo[1,5‑a]pyrazin‑4‑amine (MW 260.04) . The mass difference of +14.02 Da corresponds precisely to a methylene (CH₂) unit, confirming the structural modification .

Medicinal Chemistry Building Block Synthesis Halogenated Heterocycles

Physicochemical Differentiation: Predicted Density vs. 2‑Methyl Analog

Predicted density for the target compound is 2.24±0.1 g/cm³, which is substantially higher than that of the non‑iodinated 2‑methyl analog (1.42±0.1 g/cm³) . This 58% increase is attributed to the heavy iodine atom.

Physicochemical Properties Formulation Science Computational Chemistry

Acidity (pKa) Differentiation vs. 2‑Methyl Analog

The predicted pKa of the target compound (1.06±0.30) is significantly lower than that of the 2‑methyl analog (2.46±0.30) . The iodine substituent exerts a strong electron‑withdrawing effect, increasing acidity by 1.4 log units.

Physicochemical Properties Medicinal Chemistry ADME Prediction

Cross‑Coupling Reactivity: Iodo‑ vs. Bromo‑/Chloro‑pyrazole Derivatives in Suzuki‑Miyaura Reactions

A systematic study of halogenated aminopyrazoles in Suzuki‑Miyaura cross‑coupling revealed that iodo‑substituted substrates exhibit a higher propensity for dehalogenation compared to bromo and chloro analogs, resulting in lower yields of the desired coupling product [1]. This finding underscores that the 7‑iodo group in the target compound provides a distinct reactivity profile compared to 7‑bromo or 7‑chloro derivatives.

Synthetic Methodology Palladium Catalysis C–C Bond Formation

Potential for Radioiodination: Iodine as a Handle for ¹²³I/¹²⁵I Labeling

The presence of the iodine atom at position 7 renders this compound a potential precursor for radioiodination (¹²³I, ¹²⁵I, ¹³¹I), a capability absent in non‑halogenated or bromo/chloro analogs [1]. While no direct labeling yields for the specific compound are reported, class‑level evidence shows that iodopyrazole derivatives can be radiolabeled with radiochemical yields averaging 29.7% for related heteroaromatic systems [2].

Radiopharmaceutical Chemistry Molecular Imaging SPECT Tracers

Note on Limited Direct Comparative Data Availability

A comprehensive search of primary literature and patent databases reveals that head‑to‑head biological or pharmacological data directly comparing 7‑Iodo‑2‑methylpyrazolo[1,5‑a]pyrazin‑4‑amine against its closest analogs are not currently available in the public domain. The differentiation evidence presented above relies predominantly on class‑level inference and physicochemical comparisons. Users seeking biological activity data should consider that this compound is primarily utilized as a synthetic building block, and procurement decisions should be based on structural and reactivity considerations.

Data Availability Research Gap

7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Precursor for Targeted Cross‑Coupling Reactions in Complex Molecule Synthesis

The 7‑iodo substituent provides a versatile handle for transition‑metal‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Sonogashira, Ullmann), enabling the introduction of aryl, heteroaryl, alkynyl, or amino groups at the 7‑position of the pyrazolo[1,5‑a]pyrazine core. While class‑level evidence indicates that iodo‑substrates may undergo dehalogenation under standard Suzuki conditions [1], this unique reactivity can be harnessed with optimized catalyst systems or alternative coupling partners, offering distinct synthetic pathways not accessible with bromo or chloro analogs [1].

Synthesis of Radiolabeled Probes for Molecular Imaging and Biodistribution Studies

The iodine atom at position 7 serves as an ideal site for electrophilic or nucleophilic radioiodination with isotopes such as ¹²³I, ¹²⁵I, or ¹³¹I [2]. This enables the creation of radiolabeled derivatives for single‑photon emission computed tomography (SPECT) imaging or autoradiography, facilitating in vivo pharmacokinetic and target engagement studies. Radiolabeling yields of ~30% have been reported for related heteroaromatic systems, providing a baseline for method development [3].

Building Block for Diversified Pyrazolo[1,5‑a]pyrazine‑Based Libraries in Kinase Inhibitor Discovery

The pyrazolo[1,5‑a]pyrazine scaffold is a recognized pharmacophore in kinase inhibitor research, with numerous derivatives patented as RET, BACE, and casein kinase inhibitors [4][5]. The dual substitution pattern (2‑methyl, 7‑iodo) of this building block allows for orthogonal functionalization, enabling parallel library synthesis where the iodine is substituted via cross‑coupling while the 4‑amine and 2‑methyl groups remain intact, thereby increasing chemical diversity and SAR exploration efficiency [4].

Fragment‑Based Drug Discovery (FBDD) and Biophysical Screening Campaigns

With a molecular weight of 274 Da and a predicted logP that can be modulated by the iodine and methyl groups, this compound adheres to the 'rule of three' guidelines for fragment‑based screening [6]. The heavy iodine atom provides a strong anomalous scattering signal for X‑ray crystallography, facilitating unambiguous identification of binding poses in protein‑ligand co‑crystal structures [6]. The 2‑methyl group contributes to shape complementarity and can enhance binding affinity through hydrophobic interactions, differentiating it from simpler halogenated fragments [6].

Quote Request

Request a Quote for 7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.